molecular formula C8H6Br2F2 B8143076 5-Bromo-2-(difluoromethyl)benzyl bromide

5-Bromo-2-(difluoromethyl)benzyl bromide

Cat. No.: B8143076
M. Wt: 299.94 g/mol
InChI Key: FCYOOVRCJNZMPE-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzyl bromide: is a chemical compound with the molecular formula C8H6Br2F2. It is also known by its IUPAC name, 4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)benzyl bromide typically involves the bromination of 2-(difluoromethyl)benzyl bromide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through selective bromination or fluorination. This modification can alter the biological activity and stability of the biomolecules .

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzyl bromide involves its ability to participate in nucleophilic substitution and coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-(difluoromethyl)benzyl bromide is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical reactions. The difluoromethyl group can also impart unique electronic properties, influencing the compound’s behavior in different environments .

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOOVRCJNZMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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